1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of furan-2-carbaldehyde with 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or other reduced forms.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The biological activity of 1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Furan-2-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 1-(Furan-2-yl)-3-phenylprop-2-en-1-one, 1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one.
Uniqueness: The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it more potent in certain biological assays compared to its analogs.
Properties
Molecular Formula |
C14H9F3O2 |
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Molecular Weight |
266.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-6-3-10(4-7-11)5-8-12(18)13-2-1-9-19-13/h1-9H |
InChI Key |
ARZJAZCGFQCBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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